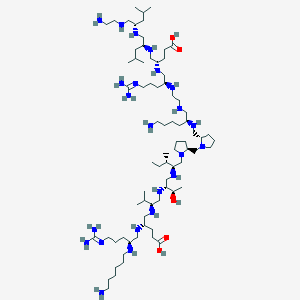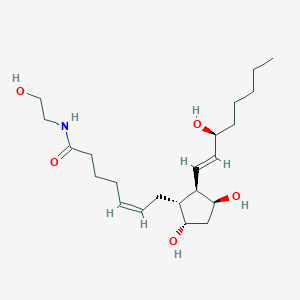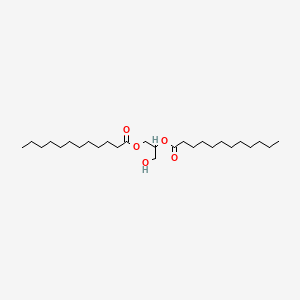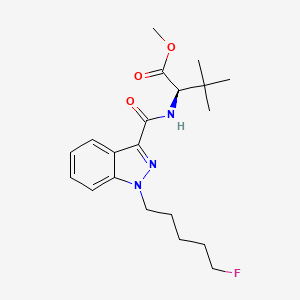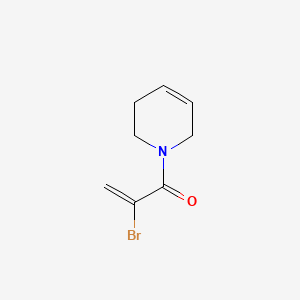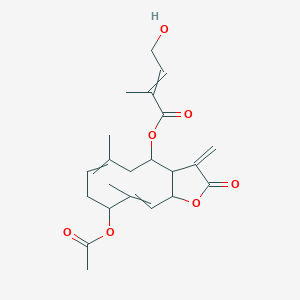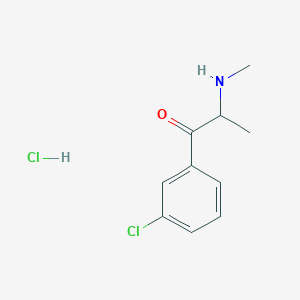
3-Chloromethcathinonhydrochlorid
Übersicht
Beschreibung
It is structurally similar to other cathinone derivatives like metaphedrone and clephedrone . Unlike naturally occurring cathinone found in the khat plant, 3-Chloromethcathinone is solely produced through chemical synthesis . This compound has gained attention for its stimulating effects, which are described to be similar to those of mephedrone and, to a lesser extent, MDMA and cocaine .
Wissenschaftliche Forschungsanwendungen
3-Chloromethcathinone has several scientific research applications:
Pharmacological Studies: Researchers study its interactions with monoamine transporters, particularly the dopamine transporter, to understand its stimulant effects.
Organic Synthesis: It is used as an intermediate in the synthesis of other compounds.
Forensic and Toxicological Research: Its presence in the recreational drug market has led to studies on its toxicological properties and potential health effects.
Wirkmechanismus
The mechanism of action of 3-Chloromethcathinone involves interactions with monoamine transporters, particularly the dopamine transporter (DAT) . By inhibiting the reuptake of dopamine, norepinephrine, and serotonin, it increases the levels of these neurotransmitters in the synaptic cleft, leading to its stimulant effects .
Biochemische Analyse
Biochemical Properties
3-Chloromethcathinone hydrochloride is believed to act as a potent stimulant, influencing the release and reuptake of neurotransmitters like serotonin, dopamine, and norepinephrine .
Cellular Effects
It is known to have stimulating effects that are described to be similar to the effects of mephedrone and to a lesser extent those of MDMA and cocaine . It is likely to influence cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of 3-Chloromethcathinone hydrochloride is expected to be very similar to the mechanisms for other mephedrone analogs. These molecules interact with monoamine transporters, in particular the dopamine transporter (DAT), norepinephrine transporter (NET) and serotonin transporter (SERT) .
Temporal Effects in Laboratory Settings
The acute effects of 3-Chloromethcathinone hydrochloride last 1 to 4 hours, depending on the administration method . After effects, like difficulty sleeping, can last 3 to 12 hours longer . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Dosage Effects in Animal Models
In animal models, 3-Chloromethcathinone hydrochloride stimulates in a dose-dependent manner horizontal locomotor activity of mice . Detailed information on how the effects of the product vary with different dosages in animal models is currently limited .
Metabolic Pathways
The metabolic pathways of 3-Chloromethcathinone hydrochloride involve major reactions including ketoreduction and N-demethylation . Predominant metabolites are produced by combination of N-demethylation and ω-carboxylation .
Transport and Distribution
It is known that it can be administered orally or through nasal insufflation .
Vorbereitungsmethoden
The synthesis of 3-Chloromethcathinone typically involves a two-step process. The first step is the bromination of 3-chloropropiophenone at the alpha-position under acidic or basic conditions to produce 2-bromo-3-chloropropiophenone . The second step involves the amination of 2-bromo-3-chloropropiophenone to yield 3-Chloromethcathinone . Industrial production methods may vary, but the core synthetic route remains consistent.
Analyse Chemischer Reaktionen
Vergleich Mit ähnlichen Verbindungen
3-Chloromethcathinone is similar to other synthetic cathinones such as:
Metaphedrone (3-MMC): Both compounds have stimulating effects, but 3-Chloromethcathinone is reported to have a shorter duration of action.
Clephedrone (4-CMC): Similar in structure, but the position of the chlorine atom differs.
4-Methoxy-α-pyrrolidinopentiophenone (4-MeO-PVP): and 4-Fluoro-α-pyrrolidinopentiophenone (4-F-PVP) : These compounds are also synthetic cathinones with psychostimulant effects.
3-Chloromethcathinone’s uniqueness lies in its specific structural configuration and its particular interaction with monoamine transporters .
Eigenschaften
IUPAC Name |
1-(3-chlorophenyl)-2-(methylamino)propan-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO.ClH/c1-7(12-2)10(13)8-4-3-5-9(11)6-8;/h3-7,12H,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXEPSICDXPPHTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC(=CC=C1)Cl)NC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1607439-32-6 | |
| Record name | 3-Chloromethcathinone hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1607439326 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(3-chlorophenyl)-2-(methylamino)-1-propanone, monohydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-CHLOROMETHCATHINONE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VKP2A6NM3Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



